7-Hydroxy-4-methylcoumarin-3-acetic acid
Overview
Description
7-Hydroxy-4-methylcoumarin is a chemical compound that has garnered interest due to its potential applications in various industries, including pharmaceuticals and materials science. The compound is a derivative of coumarin, characterized by a hydroxy group at the 7th position and a methyl group at the 4th position on the coumarin ring structure .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin has been explored using different methods. One notable approach is the Pechmann reaction, which involves the condensation of resorcinol with ethyl acetoacetate. A novel method using polyvinylpyrrolidone-supported phosphotungstic acid (PVP–HPW) as a catalyst has been developed, which offers a high yield of 96.73% under optimized conditions . Another study discusses the synthesis of 7-hydroxy-4-methylcoumarin using activated carbon supported phosphotungstic acid as a catalyst, achieving a yield of 73.4% .
Molecular Structure Analysis
The molecular and crystal structures of certain derivatives of 7-hydroxy-4-methylcoumarin have been analyzed using techniques such as single crystal X-ray diffraction. These studies reveal that the supramolecular structure is influenced by hydrogen bonds and π–π intermolecular interactions .
Chemical Reactions Analysis
7-Hydroxy-4-methylcoumarin serves as an intermediate in various chemical reactions. It has been used to synthesize fluorescent amino acid derivatives, which are useful as fluorescent probes in proteins . Additionally, it has been used to create novel heterocyclic derivatives with potential antioxidant activity . The compound's derivatives have also been incorporated into metallophthalocyanines, which exhibit photophysical and photochemical properties relevant to photodynamic therapy (PDT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-hydroxy-4-methylcoumarin and its derivatives have been characterized using various analytical techniques. These compounds typically show good solubility in organic solvents and exhibit properties such as fluorescence and the ability to generate singlet oxygen, which are significant for applications like PDT . The antibacterial and anticancer activities of O-aminoalkyl derivatives of 7-hydroxycoumarin have also been evaluated, with some compounds showing promising results .
Scientific Research Applications
Antioxidant and Anti-inflammatory Effects
7-Hydroxy-4-methylcoumarin has demonstrated the ability to modulate the effector functions of human neutrophils, showing significant antioxidant activity. It decreases the ability of neutrophils to generate superoxide anion and release primary granule enzymes, thus inhibiting their ability to kill Candida albicans. These coumarins also exhibit scavenging effects against hypochlorous acid and protect ascorbic acid from electrochemical oxidation in cell-free systems (Kabeya et al., 2013).
Synthesis and Characterization
Safety And Hazards
properties
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKDHCQSZAEQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419822 | |
Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methylcoumarin-3-acetic acid | |
CAS RN |
5852-10-8 | |
Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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